5-Aminotryptamine

Übersicht

Beschreibung

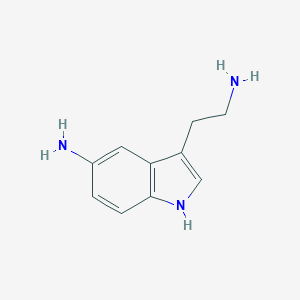

5-Aminotryptamine is a derivative of tryptamine, an indolamine metabolite of the essential amino acid tryptophan. It is characterized by an indole ring structure with an aminoethyl group at the second carbon position. This compound is of significant interest due to its structural similarity to serotonin, a key neurotransmitter in the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotryptamine typically involves the reduction of nitroindoles. One common method starts with commercially available nitroindoles, which are reacted with oxalyl chloride in ether to form indole oxalylchlorides. These intermediates are then treated with ammonia in 1,4-dioxane to yield oxalylamides. The final step involves the simultaneous reduction of the nitro group and the amide side chain using lithium aluminum hydride in refluxing tetrahydrofuran (THF) and 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Aminotryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is frequently used for reducing nitro groups to amino groups.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives, such as this compound itself.

Substitution: Halogenated indoles and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

5-Aminotryptamine has been shown to interact with the serotonin receptor system, particularly the 5-HT2A receptor. This interaction is significant because it underlies many of the therapeutic effects associated with psychedelics. Research indicates that 5-AT can promote neuroplasticity, which is crucial for recovery from neurological disorders.

Case Studies

- Psychedelic Therapy : In clinical settings, compounds like 5-AT have been explored for their potential in treating depression and PTSD. Studies have demonstrated that psychedelics can induce long-lasting changes in mood and cognition through their action on serotonin receptors .

- Animal Models : Research involving rodent models has shown that administration of 5-AT can lead to observable behavioral changes indicative of altered perception and mood, supporting its potential therapeutic applications in mental health .

Synthetic Applications

This compound serves as a precursor in the synthesis of various psychoactive compounds. Its structural similarities to serotonin make it a valuable building block for developing new drugs targeting serotonergic pathways.

Synthesis of Derivatives

Research has focused on modifying the 5-AT structure to enhance its pharmacological properties. For instance, derivatives such as N,N-Dimethyltryptamine (DMT) have been synthesized from 5-AT, expanding the range of compounds available for research into their effects on the central nervous system .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structural characteristics of 5-AT and its derivatives, aiding in the understanding of their interactions with biological targets .

Photopharmacology

Recent advancements in photopharmacology have led to the development of light-controllable ligands based on tryptamines, including this compound. These compounds allow researchers to manipulate receptor activity with high precision using light.

Photoswitchable Ligands

The design of photoswitchable ligands derived from 5-AT enables real-time control over receptor activation, facilitating studies on receptor dynamics and signaling pathways . This approach enhances our understanding of how psychedelics affect brain function and opens new avenues for therapeutic interventions.

Comparative Applications Table

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Neuropharmacology | Interaction with serotonin receptors, promoting neuroplasticity | Increased BDNF release; behavioral changes in rodents |

| Synthetic Applications | Precursor for psychoactive compounds | Synthesis of DMT from 5-AT; NMR analysis |

| Photopharmacology | Development of light-controllable ligands | Real-time control over receptor activity |

Wirkmechanismus

5-Aminotryptamine exerts its effects primarily through interactions with serotonin receptors. It acts as an agonist at these receptors, mimicking the action of serotonin. This interaction leads to the activation of downstream signaling pathways, influencing various physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular functions .

Vergleich Mit ähnlichen Verbindungen

Serotonin (5-Hydroxytryptamine): A key neurotransmitter with similar structural features.

Tryptamine: The parent compound from which 5-Aminotryptamine is derived.

5-Methoxytryptamine: Another derivative with a methoxy group at the fifth position.

Uniqueness: this compound is unique due to the presence of an amino group at the fifth position, which significantly influences its chemical reactivity and biological activity. This structural modification allows it to interact differently with various receptors and enzymes compared to its analogs .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGQKAIBLWKUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148243 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-00-8 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.